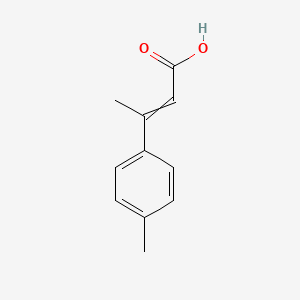

2-Butenoic acid, 3-(4-methylphenyl)-

Description

2-Butenoic acid, 3-(4-methylphenyl)- (IUPAC name: (2E)-4-(4-methylphenyl)-4-oxo-2-butenoic acid) is an α,β-unsaturated carboxylic acid derivative characterized by a conjugated system involving a carboxylic acid group, a double bond (C2–C3), and a 4-methylphenyl-substituted ketone at position 4 (Figure 29, ). Its molecular formula is C₁₁H₁₀O₃ (monoisotopic mass: 190.063 g/mol), with a planar geometry optimized via computational methods (Figure 30, ). The compound’s structure has been confirmed through spectroscopic analysis, including NMR and mass spectrometry, as part of phytochemical studies on Strychnos henningsii .

The presence of the 4-methylphenyl group and α,β-unsaturated carbonyl system confers unique electronic and steric properties, making it a scaffold of interest in medicinal and synthetic chemistry.

Properties

CAS No. |

14271-34-2 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-(4-methylphenyl)but-2-enoic acid |

InChI |

InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)9(2)7-11(12)13/h3-7H,1-2H3,(H,12,13) |

InChI Key |

YAOUORFQUQWGHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-(4-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:

Base: Sodium ethoxide or potassium tert-butoxide

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Another method involves the Heck reaction, where 4-methylstyrene is coupled with acrylic acid in the presence of a palladium catalyst. The reaction conditions for this method include:

Catalyst: Palladium acetate

Ligand: Triphenylphosphine

Base: Triethylamine

Solvent: Dimethylformamide

Temperature: 100-120°C

Industrial Production Methods

Industrial production of 2-Butenoic acid, 3-(4-methylphenyl)- often employs large-scale Heck reactions due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-(4-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.

Reduction: Reduction of the double bond yields the saturated butanoic acid derivative.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: 3-(4-methylphenyl)-2-butenoic acid can be converted to 3-(4-methylphenyl)-2-butenoic acid derivatives with additional carboxyl groups.

Reduction: The reduction product is 3-(4-methylphenyl)butanoic acid.

Substitution: Various substituted derivatives, such as 4-bromo-3-(4-methylphenyl)-2-butenoic acid.

Scientific Research Applications

2-Butenoic acid, 3-(4-methylphenyl)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic distinctions between 2-butenoic acid, 3-(4-methylphenyl)-, and analogous compounds:

Key Observations:

Substituent Effects :

- The 4-methylphenyl group in the target compound provides moderate steric bulk and electron-donating effects compared to 2-methoxyphenyl (electron-donating) or CF₃/F (electron-withdrawing) groups.

- Chlorinated derivatives exhibit heightened toxicity and mutagenicity due to reactive C–Cl bonds .

Acidity and Reactivity: Fluorinated analogs (e.g., C₅H₄F₆O₂) have significantly lower pKa values (~1.2) due to fluorine’s electronegativity, enhancing their utility as strong acids in synthesis . The target compound’s α,β-unsaturated carbonyl system facilitates Michael addition reactions, similar to other conjugated enones .

Notes:

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.